Benzoguanamine
Overview
Description
Benzoguanamine is an organic compound with the chemical formula (CNH2)2(CC6H5)N3 . It is related to melamine but with one amino group replaced by phenyl . This compound is used in the manufacturing of melamine resins .
Synthesis Analysis
This compound is prepared by condensation of cyanoguanidine with benzonitrile . A method of determining the composition of the reaction mixture during the synthesis of this compound-formaldehyde resins using the 1H and 13C NMR spectra has been developed .
Molecular Structure Analysis
The optimized geometry and vibrational wave numbers of the normal modes of this compound have been investigated using Gaussian’09 at B1B95/6-31G (d) level .
Chemical Reactions Analysis
This compound is used in the manufacturing of melamine resins . Unlike melamine, this compound is not a crosslinker .
Physical And Chemical Properties Analysis
This compound is a white solid with a density of 1.42 g cm−3 . Its melting point is 227–228 °C . The molar mass of this compound is 187.206 g·mol−1 .
Scientific Research Applications
Nano-catalysis and Biological Activities
Benzoguanamine-based nickel complexes have been investigated for their biological activities, including anti-bacterial, anti-cancer, and anti-oxidant properties. Additionally, these complexes have been used as capable heterogeneous nano-catalysts for the synthesis of diverse benzimidazoles (Oliaee et al., 2021).
Improvement of Melamine-formaldehyde Resins
The integration of this compound into melamine-formaldehyde resin fibers has been studied to enhance toughness and flame retardancy. Modified fibers exhibited significantly improved toughness while maintaining flame retardant properties (Hang Zu-sheng, 2008).
Enhanced Storage Stability of Resins
In melamine-formaldehyde resin synthesis, the addition of this compound as a partial replacement for melamine has led to improved storage stability of the resins. This modification also yielded equivalent surface properties in high-pressure laminates compared to those using unmodified resins (Henriques et al., 2017).
Antibacterial Activity in Schiff Base Ligands
This compound-derived Schiff base ligands and their cobalt (II) complexes have demonstrated significant antibacterial activity, particularly against various gram-positive and gram-negative bacteria. This finding suggests potential applications in antibacterial treatments (Shaygan et al., 2018).
Improvement of Agglomerated Cork Panels
Partially replacing melamine with this compound in melamine-urea-formaldehyde resins resulted in improved flexibility of agglomerated cork panels. This application could be beneficial in contexts where flexibility is a desired property in binding agents (Antunes et al., 2018).
Voltammetric Sensing Applications
This compound-modified sensors have been developed for the selective electrochemical detection of catechol and hydroquinone, showing promise in environmental monitoring and analytical chemistry (Chetankumar et al., 2019).
Flame Retardancy and Heat Resistance
The addition of this compound to phenol-biphenylene-type epoxy resin compounds has significantly improved their flame retardancy and heat resistance, suggesting potential use in fire-resistant materials (Iji et al., 2003).
DNA Interaction and Photovoltaic Applications
This compound has also been utilized in the study of DNA interactions and in improving the performance of dye-sensitized solar cells, indicating its versatility in biochemical and renewable energy applications (Sundaramoorthy et al., 2021).
Safety and Hazards
Future Directions
The current outlook for the Benzoguanamine Market is positive and is expected to experience significant growth in the coming years . The increasing demand for melamine resin-based products, particularly from the electronics and construction sectors, is driving the market growth . Moreover, the market is also witnessing significant investments in research and development activities to improve the properties and applications of this compound .
Mechanism of Action
Target of Action
Benzoguanamine, also known as 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE, is an organic compound that is primarily used in the manufacturing of melamine resins . It is related to melamine but with one amino group replaced by phenyl . . The primary targets of this compound are therefore the components involved in the production of melamine resins.
Mode of Action
The mode of action of this compound involves its interaction with other components in the production of melamine resins . The compound is prepared by the condensation of cyanoguanidine with benzonitrile . The resulting product is used in the manufacturing process of melamine resins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the production of melamine resins . The compound is involved in the condensation reaction with cyanoguanidine and benzonitrile, leading to the formation of this compound . This compound then participates in the production of melamine resins .
Pharmacokinetics
It’s important to note that any exposure to the compound should be handled with care due to its potential hazards .
Result of Action
The result of this compound’s action is the production of melamine resins . These resins are widely used in a variety of applications, including laminates, surface coatings, and moulding compounds .
Biochemical Analysis
Biochemical Properties
Benzoguanamine has been used in the modification of Melamine–formaldehyde (MF) resins to produce MF-BG resins . The chemical composition of these resins was analyzed using advanced spectroscopic techniques such as Fourier transform infrared (FTIR), 1H-NMR, and 13C-NMR spectroscopy
Molecular Mechanism
It’s known that this compound is used in the manufacturing of melamine resins
properties
IUPAC Name |
6-phenyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVHEAJQGPRDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87719-75-3 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87719-75-3 | |
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DSSTOX Substance ID |
DTXSID1020142 | |
Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |
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Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [ICSC] Crystalline solid; [Alfa Aesar MSDS], WHITE CRYSTALS OR POWDER. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |
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Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
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Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Solubility |
SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE, 0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C, > 10% in ethanol, > 10% in ethyl ether, For more Solubility (Complete) data for 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Density |
1.40 @ 25 °C/4 °C, 1.42 g/cm³ | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Vapor Pressure |
0.00000012 [mmHg] | |
Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
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Mechanism of Action |
SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/ | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Color/Form |
CRYSTALS, NEEDLES OR PRISMS FROM ALCOHOL | |
CAS RN |
91-76-9 | |
Record name | Benzoguanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
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Record name | Benzoguanamine | |
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Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |
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Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |
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Record name | 6-phenyl-1,3,5-triazine-2,4-diyldiamine | |
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Record name | BENZOGUANAMINE | |
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Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Melting Point |
227-228 °C, 228 °C | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzoguanamine?
A1: this compound (2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE) has a molecular formula of C9H9N5 and a molecular weight of 187.20 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, various studies utilize spectroscopic techniques for characterization. For instance, infrared (IR) spectroscopy helps analyze the curing mechanism of this compound-formaldehyde resins. [] Additionally, researchers have employed Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to characterize this compound-based compounds and their derivatives. [, , , , ]
Q3: What are the typical applications of this compound?
A3: this compound is primarily used as a chemical intermediate in synthesizing resins, particularly melamine-formaldehyde resins. [, , , ] These resins find applications in decorative laminates, coatings, adhesives, and molding compounds.
Q4: How does this compound affect the storage stability of melamine-formaldehyde resins?
A4: Studies indicate that partially replacing melamine with this compound during melamine-formaldehyde resin synthesis can enhance storage stability. This improvement is attributed to this compound's influence on the reaction kinetics and resin structure. []
Q5: Does this compound impact the properties of materials like epoxy resins?
A5: Research shows that incorporating a this compound-modified phenol biphenylene resin into a phenol-biphenylene-type epoxy resin compound enhances both flame retardancy and heat resistance. [] This improvement is linked to the release of non-flammable nitrogen substances during combustion and the increased reactivity of the modified resin with epoxy resins. []
Q6: How does this compound contribute to the performance of high solid content coatings?
A6: this compound-based resins, particularly butylated benzo-amino resins synthesized using solid formaldehyde, have shown promising results in high solid content coatings. They demonstrate improved water resistance, solvent resistance, and glossiness, making them suitable for applications like canned iron printing varnish coatings. []
Q7: Are there catalytic applications of this compound derivatives?
A7: Yes, recent research highlights the use of N-propyl this compound sulfonic acid supported on magnetic Fe3O4 nanoparticles as an efficient heterogeneous acid catalyst. This catalyst enables the synthesis of 1,8-dioxo-decahydroacridine derivatives through a one-pot, four-component condensation reaction, demonstrating high yields and short reaction times. []
Q8: Have there been computational studies on this compound and its derivatives?
A8: Yes, computational chemistry has been employed to understand the structure-activity relationship of this compound derivatives. For example, researchers have used the AM1 Hamiltonian to perform semi-empirical molecular orbital calculations and correlate calculated net charges on hydrogen-bondable atoms with the logarithmic 1-octanol/water partition coefficient (log P). [] This approach provides insights into the physicochemical properties and potential behavior of these compounds.
Q9: How do substituents on the phenyl ring of this compound affect its properties?
A9: Research using multiple regression analysis demonstrates that the type and position of substituents on the phenyl ring of this compound derivatives significantly influence their lipophilicity, as measured by the log P value. [] This finding suggests that modifying the phenyl ring substituents can be a strategy for tailoring the physicochemical properties and potential biological activity of this compound-based compounds.
Q10: What factors influence the stability of this compound-based resins?
A10: Studies show that factors like pH value during synthesis, formaldehyde to this compound ratio, and the presence of modifying agents like polyvinyl alcohol (PVA) can impact the stability and properties of the resulting resins. [, , ] Understanding these factors is crucial for optimizing resin formulations for specific applications.
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